molecular formula C25H29ClN4O B12293732 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol

4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol

Cat. No.: B12293732
M. Wt: 437.0 g/mol
InChI Key: HUISIBUPOWPCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly in the treatment of malaria and other parasitic diseases. The presence of the quinoline moiety is crucial for its biological activity, making it a valuable compound for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol typically involves the condensation of 7-chloro-4-quinoline with appropriate amines under controlled conditions. One common method involves the use of a ruthenium-based catalyst to facilitate the reaction . The reaction is carried out in the presence of a solvent such as methanol, and the mixture is heated under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol involves the inhibition of hemozoin formation in the malaria parasite. The compound binds to ferriprotoporphyrin IX (Fe(III)PPIX), preventing its conversion to β-hematin (hemozoin), which is essential for the parasite’s survival . This leads to the accumulation of toxic heme within the parasite, ultimately causing its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol is unique due to its enhanced activity against chloroquine-resistant strains of Plasmodium falciparum. Its structural modifications provide improved efficacy and reduced resistance compared to other quinoline-based antimalarials .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H29ClN4O

Molecular Weight

437.0 g/mol

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(dipyrrolidin-1-ylmethyl)-6-methylphenol

InChI

InChI=1S/C25H29ClN4O/c1-17-14-19(28-22-8-9-27-23-15-18(26)6-7-20(22)23)16-21(24(17)31)25(29-10-2-3-11-29)30-12-4-5-13-30/h6-9,14-16,25,31H,2-5,10-13H2,1H3,(H,27,28)

InChI Key

HUISIBUPOWPCGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(N2CCCC2)N3CCCC3)NC4=C5C=CC(=CC5=NC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.